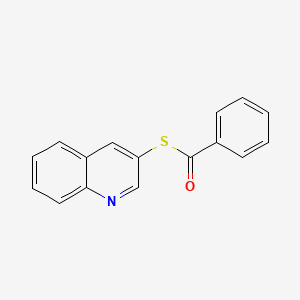
Phenyl(quinolin-3-ylsulfanyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(quinolin-3-ylsulfanyl)methanone is an organic compound that features a quinoline ring attached to a phenyl group through a sulfanyl (thioether) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(quinolin-3-ylsulfanyl)methanone typically involves the reaction of quinoline derivatives with phenylthiol or its derivatives. One common method includes the use of a quinoline-3-thiol intermediate, which is then reacted with benzoyl chloride under basic conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl(quinolin-3-ylsulfanyl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and quinoline rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl and quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of Phenyl(quinolin-3-ylsulfanyl)methanone involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair .
Comparación Con Compuestos Similares
- Phenyl(quinolin-2-ylsulfanyl)methanone
- Phenyl(quinolin-4-ylsulfanyl)methanone
- Phenyl(quinolin-3-ylsulfonyl)methanone
Comparison: Phenyl(quinolin-3-ylsulfanyl)methanone is unique due to the position of the sulfanyl group on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different electronic properties and binding affinities to biological targets, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C16H11NOS |
|---|---|
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
S-quinolin-3-yl benzenecarbothioate |
InChI |
InChI=1S/C16H11NOS/c18-16(12-6-2-1-3-7-12)19-14-10-13-8-4-5-9-15(13)17-11-14/h1-11H |
Clave InChI |
WMXJJICWTFMHON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)SC2=CC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13487143.png)

![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)


![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B13487174.png)
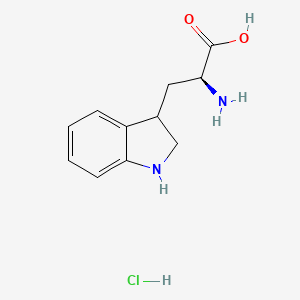
![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)


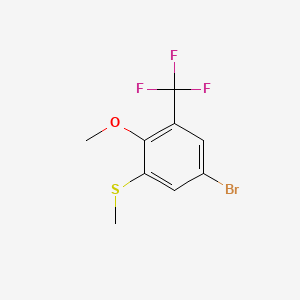
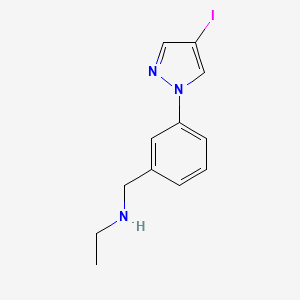
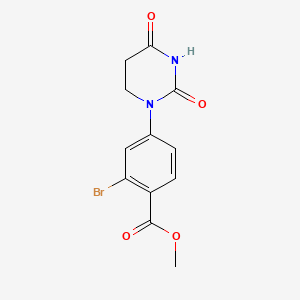
![1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B13487217.png)
